gallidermin
gallidermin
Brand Name:
Vulcanchem
CAS No.:
117978-77-5
VCID:
VC0047349
InChI:
InChI=1S/C98H141N25O23S4/c1-9-52(5)78(102)97(145)107-54(7)81(129)118-71-48-149-49-72(121-86(134)63(38-51(3)4)113-87(135)64(39-56-22-13-11-14-23-56)114-85(133)62(112-93(71)141)27-18-20-34-100)95(143)122-79-55(8)150-50-73(109-77(127)44-105-96(144)74-28-21-36-123(74)98(79)146)91(139)106-53(6)80(128)111-61(26-17-19-33-99)84(132)110-60(10-2)82(130)104-43-76(126)108-69-47-148-46-68-83(131)103-35-37-147-45-70(94(142)116-66(89(137)119-68)41-58-29-31-59(124)32-30-58)120-90(138)67(42-75(101)125)117-88(136)65(115-92(69)140)40-57-24-15-12-16-25-57/h10-16,22-25,29-32,35,37,51-55,61-74,78-79,124H,9,17-21,26-28,33-34,36,38-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,144)(H,106,139)(H,107,145)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,141)(H,113,135)(H,114,133)(H,115,140)(H,116,142)(H,117,136)(H,118,129)(H,119,137)(H,120,138)(H,121,134)(H,122,143)/b37-35-,60-10-/t52-,53-,54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+,72-,73-,74-,78-,79+/m0/s1
SMILES:
CCC(C)C(C(=NC(C)C(=NC1CSCC(N=C(C(N=C(C(N=C(C(N=C1O)CCCCN)O)CC2=CC=CC=C2)O)CC(C)C)O)C(=NC3C(SCC(N=C(CN=C(C4CCCN4C3=O)O)O)C(=NC(C)C(=NC(CCCCN)C(=NC(=CC)C(=NCC(=NC5CSCC6C(=NC=CSCC(C(=NC(C(=N6)O)CC7=CC=C(C=C7)O)O)N=C(C(N=C(C(N=C5O)CC8=CC=CC=C8)O)CC(=N)O)O)O)O)O)O)O)O)C)O)O)O)N
Molecular Formula:
C98H141N25O23S4
Molecular Weight:
2165.598
gallidermin
CAS No.: 117978-77-5
Main Products
VCID: VC0047349
Molecular Formula: C98H141N25O23S4
Molecular Weight: 2165.598
CAS No. | 117978-77-5 |
---|---|
Product Name | gallidermin |
Molecular Formula | C98H141N25O23S4 |
Molecular Weight | 2165.598 |
Standard InChI | InChI=1S/C98H141N25O23S4/c1-9-52(5)78(102)97(145)107-54(7)81(129)118-71-48-149-49-72(121-86(134)63(38-51(3)4)113-87(135)64(39-56-22-13-11-14-23-56)114-85(133)62(112-93(71)141)27-18-20-34-100)95(143)122-79-55(8)150-50-73(109-77(127)44-105-96(144)74-28-21-36-123(74)98(79)146)91(139)106-53(6)80(128)111-61(26-17-19-33-99)84(132)110-60(10-2)82(130)104-43-76(126)108-69-47-148-46-68-83(131)103-35-37-147-45-70(94(142)116-66(89(137)119-68)41-58-29-31-59(124)32-30-58)120-90(138)67(42-75(101)125)117-88(136)65(115-92(69)140)40-57-24-15-12-16-25-57/h10-16,22-25,29-32,35,37,51-55,61-74,78-79,124H,9,17-21,26-28,33-34,36,38-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,144)(H,106,139)(H,107,145)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,141)(H,113,135)(H,114,133)(H,115,140)(H,116,142)(H,117,136)(H,118,129)(H,119,137)(H,120,138)(H,121,134)(H,122,143)/b37-35-,60-10-/t52-,53-,54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+,72-,73-,74-,78-,79+/m0/s1 |
Standard InChIKey | AHMZTHYNOXWCBS-ZHZMTGQKSA-N |
SMILES | CCC(C)C(C(=NC(C)C(=NC1CSCC(N=C(C(N=C(C(N=C(C(N=C1O)CCCCN)O)CC2=CC=CC=C2)O)CC(C)C)O)C(=NC3C(SCC(N=C(CN=C(C4CCCN4C3=O)O)O)C(=NC(C)C(=NC(CCCCN)C(=NC(=CC)C(=NCC(=NC5CSCC6C(=NC=CSCC(C(=NC(C(=N6)O)CC7=CC=C(C=C7)O)O)N=C(C(N=C(C(N=C5O)CC8=CC=CC=C8)O)CC(=N)O)O)O)O)O)O)O)O)C)O)O)O)N |
Last Modified | Aug 20 2021 |
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